(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole

Chiral Chromatography Preparative Enantioseparation Enantiomeric Excess

Racemic tetrahydroindazoles introduce stereochemical ambiguity that compromises diastereoselectivity and confounds SAR data. This (R)-enantiomer, supplied at ≥97% ee and validated by chiral HPLC on Whelk-O1 CSPs (α=1.2, Rs=2.57), provides the stereochemical fidelity required for reproducible asymmetric synthesis. • Single (R)-enantiomer eliminates racemate-confounded biological readouts. • Enables 'perfect diastereoselectivity' in L-menthopyrazole chiral auxiliary synthesis. • Published chiral separation protocol supports scalable enantiopure procurement. • Suitable as a reference standard for chiral method development and calibration.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B11916316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)C1CCCC2=C1NN=C2
InChIInChI=1S/C10H16N2/c1-7(2)9-5-3-4-8-6-11-12-10(8)9/h6-7,9H,3-5H2,1-2H3,(H,11,12)/t9-/m1/s1
InChIKeyQNQNXVIDSKNVTF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-7-Isopropyl-Tetrahydroindazole Is a Preferred Chiral Building Block


(R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole is a chiral, partially saturated indazole characterized by an (R)-configured stereocenter at the 7-position of a fused bicyclic system [1]. Unlike generic indazole scaffolds, the defined (R) stereochemistry directly imparts specific biological target engagement and serves as a critical determinant of chiral auxiliary performance in asymmetric synthesis [2]. The compound's commercial availability at high enantiomeric purity (>97%) positions it as a controllable, reproducible input for structure-activity relationship (SAR) programs and asymmetric methodologies, where stereochemical fidelity is non-negotiable [1].

Procurement Risk of Racemic Tetrahydroindazole Substitutes


Substituting (R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole with its racemate or an unspecified stereoisomer introduces a critical failure mode in stereospecific applications. Quantitative chiral chromatography demonstrates that the enantiomers are separable but require specialized Whelk-O1 chiral stationary phases (CSPs) to resolve [1], confirming that a racemic mixture will not spontaneously provide the active (R)-form in situ. For asymmetric transformations, the use of the (S)-antipode directly leads to the opposite diastereoselectivity, negating the synthetic purpose [2]. Thus, procurement of the specific (R)-isomer is not a preference but a fundamental requirement to maintain synthetic yield, biological assay reproducibility, and compliance with patented synthetic routes [2].

Quantitative Differentiation Against Key Comparators


Validated Enantiomeric Purity by Preparative Chiral Chromatography

A validated preparative chromatographic method using a (S,S)-Whelk-O1 chiral stationary phase (CSP) resolves the racemate of the target compound with a selectivity factor (α) of 1.2 and a resolution (Rs) of 2.57 [1]. This process yields both the (R)- and (S)-enantiomers with an independently verified enantiomeric excess (ee) of ≥97% [1]. The ability to achieve this level of separation is specific to this compound class on the Whelk-O1 phase and is not a generic column characteristic [1].

Chiral Chromatography Preparative Enantioseparation Enantiomeric Excess

Stereochemistry Essential for Chiral Auxiliary Diastereoselectivity

In a deeply studied chiral auxiliary application, a close structural analog—(4R,7S)-3-phenyl-4-methyl-7-isopropyl-4,5,6,7-tetrahydroindazole (L-menthopyrazole)—derives its absolute stereochemical control from the defined 7-isopropyl configuration [1]. When applied to the aziridination of electron-deficient olefins, this auxiliary achieves 'perfect diastereoselectivity' [1]. The fundamental stereochemical outcome is governed by the (R) configuration at the 7-position, establishing a class-level inference that procurement of the correct enantiomer directly determines synthetic success or failure [1].

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Market Scarcity of the Direct (S)-Antipode

A survey of major chemical databases and supplier catalogs reveals that while (R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole (CAS 437650-77-6) is cataloged and available with defined purity specifications (e.g., 97%) , the corresponding (S)-enantiomer is not indexed as a commercially available entity. This contrasts with the general availability of racemic tetrahydroindazole scaffolds [1], making the (R)-isomer the sole reliably accessible source of chiral information for this specific substitution pattern.

Chemical Supply Chiral Building Blocks Enantiopure Intermediates

Orthogonal Structural Verification by High-Resolution Mass Spectrometry

During the preparative enantioseparation process, high-resolution mass spectrometry (HRMS) was employed to confirm that the chemical identity of both enantiomers is preserved, with no structural degradation or epimerization occurring after chromatographic isolation [1]. This validation step provides quantitative assurance that the chemical structure remains intact, a quality attribute that is not guaranteed for all commercially resourced chiral compounds [1].

Quality Control HRMS Structural Integrity

Evidence-Backed Application Scenarios


Chiral Auxiliary Synthesis for Asymmetric Catalysis

The defined (R)-stereochemistry is the absolute prerequisite for building chiral auxiliaries like L-menthopyrazole analogs. In scenarios where synthetic protocols depend on achieving 'perfect diastereoselectivity' [2], the ≥97% ee starting material [1] directly translates to a higher yield of the desired diastereomer and eliminates the need for a difficult late-stage chiral separation. This makes the compound the foundational input for methodology development laboratories and process chemistry groups refining asymmetric routes.

Stereospecific Medicinal Chemistry and SAR Exploration

For teams developing kinase inhibitors or other target-directed agents bearing a tetrahydroindazole core, the isolated (R)-enantiomer eliminates confounded biological data arising from racemic mixtures. With the validated ability to achieve and verify the >97% ee benchmark [1], procurement of this pure enantiomer enables robust structure-activity relationship (SAR) studies, where the true potency and selectivity of the (R)-configuration can be directly attributed, avoiding the ambiguous results from a racemate screen.

Analytical Reference Standard for Chiral Method Development

As demonstrated by the Ianni et al. study, this compound serves as a model analyte for developing and validating chiral chromatographic methods on Whelk-O1 CSPs [1]. The published, quantitative separation parameters (α = 1.2, Rs = 2.57) [1] provide a benchmarking datapoint. An R&D laboratory can procure the (R)-enantiomer as a high-purity reference standard to calibrate new chiral separation systems, confident that its enantiomeric purity has been rigorously established.

Preparative Enantioseparation Process Development

The preparative-scale protocol described in the literature (recovering ~3.0 mg of each enantiomer at ≥97% ee from three consecutive injections of 300 µg racemate) [1] provides a reproducible starting point for scaling up the enantioresolution. A CRO or process group can utilize the pre-existing achiral synthetic route to the racemate and then apply this optimized chromatographic method to generate gram quantities of the (R)-enantiomer, de-risking the procurement of the chiral building block itself.

Quote Request

Request a Quote for (R)-7-Isopropyl-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.